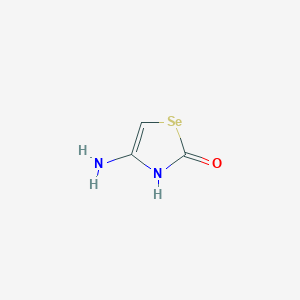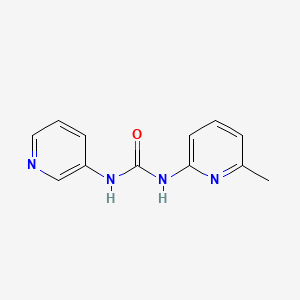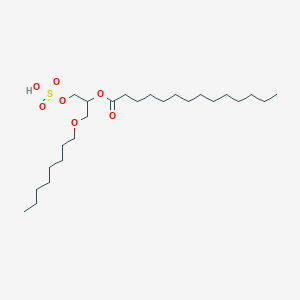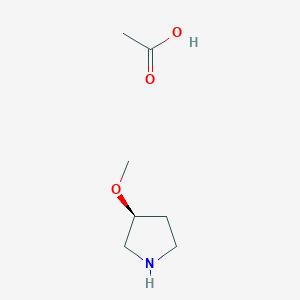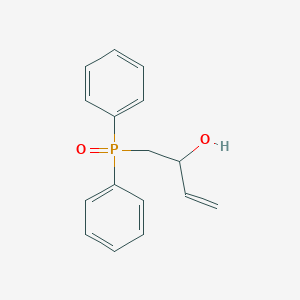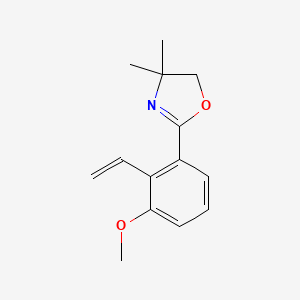
D-Phenylalanyl-N-benzyl-L-leucinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Phenylalanyl-N-benzyl-L-leucinamide is a synthetic compound belonging to the class of organic compounds known as dipeptides. These compounds contain a sequence of exactly two alpha-amino acids joined by a peptide bond. This compound is characterized by the presence of a phenylalanine residue and a leucine residue, with a benzyl group attached to the nitrogen atom of the leucine residue.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanyl-N-benzyl-L-leucinamide typically involves the coupling of D-phenylalanine and N-benzyl-L-leucine. The process can be carried out using various coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is usually performed in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using automated peptide synthesizers, which allow for precise control over reaction conditions and efficient coupling of amino acids. The use of solid-phase peptide synthesis (SPPS) techniques can also enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
D-Phenylalanyl-N-benzyl-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylpyruvic acid.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Phenylpyruvic acid
Reduction: Corresponding amine
Substitution: Various alkyl or aryl derivatives
Wissenschaftliche Forschungsanwendungen
D-Phenylalanyl-N-benzyl-L-leucinamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in modulating biological processes and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor agonist/antagonist.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of D-Phenylalanyl-N-benzyl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with receptors on the cell surface, triggering intracellular signaling pathways that lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- D-Phenylalanyl-N-benzyl-L-prolinamide
- D-Phenylalanyl-N-(3-methylbenzyl)-L-prolinamide
- D-Phenylalanyl-N-{4-[amino(iminio)methyl]benzyl}-L-prolinamide
Uniqueness
D-Phenylalanyl-N-benzyl-L-leucinamide is unique due to its specific combination of phenylalanine and leucine residues, along with the benzyl group attached to the leucine residue. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
189393-90-6 |
|---|---|
Molekularformel |
C22H29N3O2 |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-N-benzyl-4-methylpentanamide |
InChI |
InChI=1S/C22H29N3O2/c1-16(2)13-20(22(27)24-15-18-11-7-4-8-12-18)25-21(26)19(23)14-17-9-5-3-6-10-17/h3-12,16,19-20H,13-15,23H2,1-2H3,(H,24,27)(H,25,26)/t19-,20+/m1/s1 |
InChI-Schlüssel |
OBJFWZYBLRZXLF-UXHICEINSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)N |
Kanonische SMILES |
CC(C)CC(C(=O)NCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


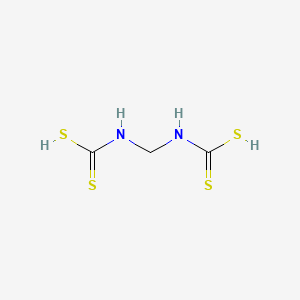
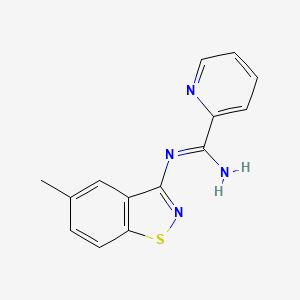
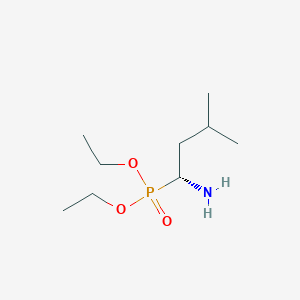

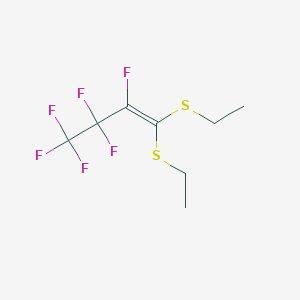
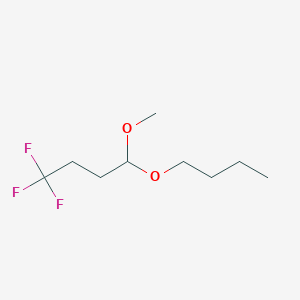

![7-thia-2,4,5,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B15162558.png)
